Methyl 4-(diethoxyphosphoryl)pent-3-enoate
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Overview
Description
Methyl 4-(diethoxyphosphoryl)pent-3-enoate is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a pent-3-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(diethoxyphosphoryl)pent-3-enoate typically involves the reaction of tetraethyl methylenediphosphonate with appropriate alkenes under controlled conditions. One method involves the use of a palladium-catalyzed coupling reaction, where diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate is reacted with vinyl acetate . The reaction conditions often include the use of solvents like toluene and methanol, with the reaction mixture being heated to specific temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethoxyphosphoryl)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives .
Scientific Research Applications
Methyl 4-(diethoxyphosphoryl)pent-3-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-(diethoxyphosphoryl)pent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological molecules, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonates: These compounds share a similar diethoxyphosphoryl group but differ in their overall structure and applications.
Triethyl 3-methyl-4-phosphonocrotonate: This compound has a similar phosphonocrotonate backbone but differs in its specific substituents and reactivity.
Uniqueness
Methyl 4-(diethoxyphosphoryl)pent-3-enoate is unique due to its specific structural features, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
921213-05-0 |
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Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
methyl 4-diethoxyphosphorylpent-3-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)9(3)7-8-10(11)13-4/h7H,5-6,8H2,1-4H3 |
InChI Key |
UYVCKOPFJAPBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=CCC(=O)OC)C)OCC |
Origin of Product |
United States |
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